molecular formula C6H6O3S B1619150 Hydroxy(thiophen-3-yl)acetic acid CAS No. 22098-20-0

Hydroxy(thiophen-3-yl)acetic acid

Cat. No. B1619150
CAS RN: 22098-20-0
M. Wt: 158.18 g/mol
InChI Key: SYSIWCFUWJWRHD-UHFFFAOYSA-N
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Description

Hydroxy(thiophen-3-yl)acetic acid, also known as Thiophene-3-acetic acid, is an organosulfur compound with the formula HO2CCH2C4H3S . It is a white solid and is one of two isomers of thiophene acetic acid . This compound has attracted attention as a precursor to functionalized derivatives of polythiophene .


Synthesis Analysis

The synthesis of thiophene derivatives like Hydroxy(thiophen-3-yl)acetic acid often involves the Gewald synthesis . This method involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Hydroxy(thiophen-3-yl)acetic acid involves a thiophene ring attached to an acetic acid group . The thiophene ring is a five-membered heterocycle that incorporates a sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives like Hydroxy(thiophen-3-yl)acetic acid can undergo various types of reactions including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The electrophilic reactions of thiophene have been known for as long as thiophene itself, while nucleophilic and radical reactions of thiophene were developed later .


Physical And Chemical Properties Analysis

Hydroxy(thiophen-3-yl)acetic acid is a white solid with a chemical formula of C6H6O2S . It has a molar mass of 142.18 g/mol and a density of 1.336 g/cm3 . The melting point of this compound is between 79–80 °C .

Scientific Research Applications

Synthesis and Polymer Applications

Hydroxy(thiophen-3-yl)acetic acid has been used in the synthesis of various polymers. For instance, Bingöl et al. (2005) described the synthesis of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester (TAPE) and its conducting polymers, noting their potential in electrochemical applications (Bingöl et al., 2005). Similarly, Bingöl et al. (2006) focused on the electrochromic and spectroelectrochemical properties of a copolymer of TAPE, highlighting its potential in electrochromic devices (Bingöl et al., 2006).

Sensor Development

Hydroxy(thiophen-3-yl)acetic acid derivatives have been utilized in sensor technology. Cha et al. (2003) reported the use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in electrochemical hybridization sensors, showing its utility in detecting specific nucleotide sequences (Cha et al., 2003). Maiti et al. (2009) developed poly(thiophene-3-yl-acetic acid 8-quinolinyl ester) as a fluorescent material for sensing acids and metal ions (Maiti et al., 2009).

Chemical Synthesis and Characterization

The compound has also played a role in various chemical syntheses. Welzel et al. (1995) discussed the functionalization of thiophene polymers and their application as polymeric reagents, indicating the versatility of hydroxy(thiophen-3-yl)acetic acid derivatives in chemical reactions (Welzel et al., 1995). Press and McNally (1988) explored the synthesis and chemistry of thienopyridinols starting from thiophene-3-acetic acid, contributing to the understanding of thiophene derivatives (Press & McNally, 1988).

Biocatalysis and Medicinal Research

In the field of biocatalysis, Dhammaraj et al. (2015) investigated the use of derivatives of hydroxy(thiophen-3-yl)acetic acid in the synthesis of trihydroxyphenolic acids, which are strong antioxidants and have potential medicinal applications (Dhammaraj et al., 2015).

Future Directions

Thiophene-based analogs like Hydroxy(thiophen-3-yl)acetic acid have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .

properties

IUPAC Name

2-hydroxy-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSIWCFUWJWRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289989
Record name hydroxy(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy(thiophen-3-yl)acetic acid

CAS RN

22098-20-0
Record name 3-Thiopheneglycolic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022098200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiopheneglycolic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66004
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hydroxy(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-THIOPHENEGLYCOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H28FSU3QJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Trovero, D Brochet, P Breton, A Tambuté… - Toxicology and applied …, 1998 - Elsevier
This study consists of two parts, first to compare the pharmacological profile of atropine and CEB-1957 substance toward muscarinic receptor subtypes. In various rat brain structures, …

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